

Protocol for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

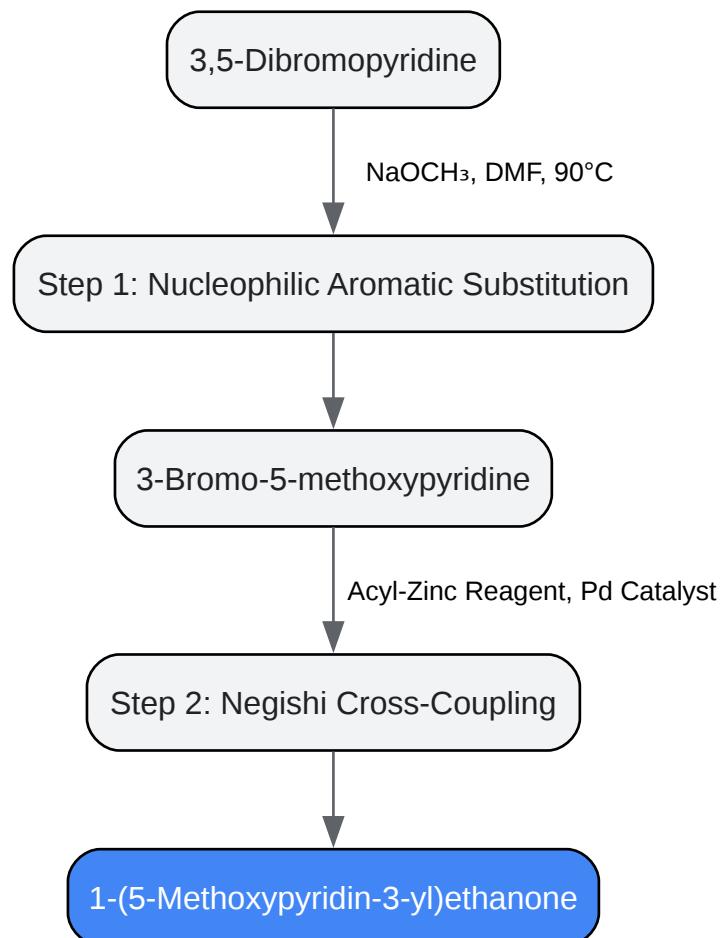
Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**

Introduction


1-(5-Methoxypyridin-3-yl)ethanone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, appearing in compounds targeting various therapeutic areas. The presence of the methoxy and acetyl groups at the 3- and 5-positions provides versatile handles for further chemical modification, making it an attractive starting material for drug discovery and development professionals.

This application note provides a comprehensive and reliable two-step protocol for the synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**. The described methodology begins with the preparation of the key intermediate, 3-bromo-5-methoxypyridine, followed by a palladium-catalyzed Negishi cross-coupling reaction to introduce the acetyl group. The rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the selective monomethylation of 3,5-dibromopyridine to yield the crucial precursor, 3-bromo-5-methoxypyridine. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide.

The second stage employs a Negishi cross-coupling reaction.^{[1][2]} This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple the organohalide (3-bromo-5-methoxypyridine) with an organozinc reagent. This method is chosen for its high functional group tolerance and efficiency in forming C(sp²)-C(sp³) bonds.^[2]

[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**.

Part 1: Synthesis of 3-Bromo-5-methoxypyridine

This protocol details the preparation of the key intermediate from 3,5-dibromopyridine and sodium methoxide, generated in situ from sodium hydride and methanol.

Materials and Equipment

Reagent/Material	Grade	Supplier Example
3,5-Dibromopyridine	ReagentPlus®, 98%	Sigma-Aldrich
Sodium Hydride (60% in oil)	Reagent Grade	Sigma-Aldrich
Methanol (Anhydrous)	≥99.8%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich
Diethyl Ether	ACS Reagent, ≥99.0%	Sigma-Aldrich
Sodium Sulfate (Anhydrous)	Reagent Grade	Sigma-Aldrich
Brine (Saturated NaCl solution)	N/A	N/A
Silica Gel	60 Å, 230-400 mesh	Sigma-Aldrich
Round-bottom flasks, Condenser, Magnetic stirrer, Heating mantle	N/A	N/A

Experimental Protocol

- Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere.
- Reagent Addition: Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (450 mL). Carefully add 60% sodium hydride in mineral oil (11.4 g, 285 mmol) to the DMF in portions at room temperature. Causality: An inert atmosphere is crucial as sodium hydride reacts violently with water and moisture.
- Methoxide Formation: Slowly add anhydrous methanol (11.5 mL, 285 mmol) to the suspension. The addition is exothermic and may cause gas evolution (H₂). Heat the resulting solution to 60°C to ensure complete reaction.[3][4]
- Addition of Starting Material: Once the solution is homogeneous, add 3,5-dibromopyridine (45 g, 190 mmol).[3]
- Reaction: Heat the reaction mixture to 90°C and maintain for 1 hour, monitoring the progress by TLC or LC-MS.[3]

- Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding water (50 mL). Causality: Quenching deactivates any unreacted sodium hydride and prepares the mixture for extraction.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
- Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).^[4]
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel chromatography (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid.^[5]

Parameter	Value	Reference
Starting Material	3,5-Dibromopyridine (45 g)	[3]
Reagents	NaH (60%), Methanol	[3]
Solvent	Anhydrous DMF	[3]
Temperature	90°C	[3]
Reaction Time	1 hour	[3]
Expected Yield	~73%	[5]

Part 2: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone

This section outlines a representative Negishi cross-coupling protocol to synthesize the final product.

Materials and Equipment

Reagent/Material	Grade	Supplier Example
3-Bromo-5-methoxypyridine	From Part 1	N/A
Zinc Dust	<10 µm, ≥98%	Sigma-Aldrich
1,2-Dibromoethane	99%	Sigma-Aldrich
Acetyl Chloride	ReagentPlus®, ≥99%	Sigma-Aldrich
Pd ₂ (dba) ₃	Reagent Grade	Sigma-Aldrich
XPhos	≥98%	Sigma-Aldrich
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%	Sigma-Aldrich
Saturated NH ₄ Cl solution	N/A	N/A

Experimental Protocol

- Activation of Zinc: In a flame-dried Schlenk flask under argon, add zinc dust (2.0 eq). Add anhydrous THF, followed by 1,2-dibromoethane (0.1 eq), and heat the suspension to 65°C for 30 minutes. Cool to room temperature. Causality: This step activates the zinc surface, which is essential for the subsequent formation of the organozinc reagent.
- Formation of Organozinc Reagent: Slowly add acetyl chloride (1.2 eq) to the activated zinc suspension in anhydrous THF. The reaction is exothermic. Stir at room temperature for 1-2 hours until the organozinc reagent is formed.
- Coupling Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 3-bromo-5-methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in anhydrous THF.
- Cross-Coupling: Transfer the prepared organozinc solution to the flask containing the pyridine substrate and catalyst via cannula.
- Reaction: Heat the reaction mixture to 65°C (reflux) and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS. Causality: The palladium catalyst facilitates the cross-coupling by undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.^[1]

- Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain **1-(5-Methoxypyridin-3-yl)ethanone**.

Product Characterization

The final product, **1-(5-Methoxypyridin-3-yl)ethanone**, is typically a solid at room temperature.[\[6\]](#)

Property	Value	Reference
CAS Number	886364-74-5	[6]
Molecular Formula	C ₈ H ₉ NO ₂	[6]
Molecular Weight	151.16 g/mol	[6]
Appearance	Solid	[6]
¹ H NMR (CDCl ₃ , 400 MHz)	Expected δ (ppm): ~8.4 (s, 1H), ~8.2 (s, 1H), ~7.6 (s, 1H), ~3.9 (s, 3H, OCH ₃), ~2.6 (s, 3H, COCH ₃)	Predicted
¹³ C NMR (CDCl ₃ , 101 MHz)	Expected δ (ppm): ~196 (C=O), ~156, ~144, ~138, ~133, ~118, ~56 (OCH ₃), ~27 (CH ₃)	Predicted
Mass Spec (ESI)	m/z: 152.06 [M+H] ⁺	Predicted

Safety and Handling

1-(5-Methoxypyridin-3-yl)ethanone:

- Hazard Class: Acute Toxicity 4, Oral.[6]
- Signal Word: Warning.[6]
- Hazard Statements: H302 (Harmful if swallowed).[6]
- Pictogram: GHS07.[6]

General Precautions:

- All manipulations should be performed in a well-ventilated fume hood.[7]
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8]
- Sodium hydride is highly reactive and pyrophoric; handle with extreme caution under an inert atmosphere.
- Avoid inhalation of dust and vapors.[8]
- In case of accidental contact, wash the affected area immediately with plenty of water.[9]
- Dispose of chemical waste in accordance with local regulations.[7]

References

- Vertex AI Search. (2026). 3-Bromo-5-methoxypyridine synthesis - ChemicalBook.
- MBL International. (2016).
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.
- BenchChem. (2025).
- Apollo Scientific. (2023). 1-(5-methoxypyridin-2-yl)
- ChemScene. (2025).
- Sigma-Aldrich. (2025).
- Aaron Chemistry GmbH. (2024).
- Ahmed, N., et al. (2016). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 13(7).

- Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Organic Chemistry Portal. (2026). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (2026). Negishi Coupling. [Link]
- Farkas, S., et al. (2022). Negishi-coupling-enabled synthesis of α -heteroaryl- α -amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 18, 1148-1156.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi-coupling-enabled synthesis of α -heteroaryl- α -amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mblbio.com [mblbio.com]
- 8. chemscene.com [chemscene.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Protocol for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318958#protocol-for-the-synthesis-of-1-5-methoxypyridin-3-yl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com